Crystallographic Planarity: A Quantitative Structural Metric for QSAR and Polymorph Screening
The title compound exhibits an exceptionally planar molecular architecture, with a root-mean-square (r.m.s.) deviation of 0.057 Å for the 13 non-hydrogen atoms, as determined by single-crystal X-ray diffraction at 100 K [1]. This degree of planarity is a key structural descriptor that directly influences molecular packing, intermolecular interactions, and consequently, physicochemical properties such as solubility and melting point. While many benzofuran derivatives adopt a planar conformation, the quantitative deviation provides a benchmark for comparing the rigidity and potential for π-stacking interactions with analogs. For instance, non-brominated 2-acetylbenzofuran (CAS 1646-26-0) also exhibits planarity, but the presence of the bromine atom in the target compound introduces specific C—H⋯O hydrogen bonding motifs (C7–H7A⋯O2) that propagate chains in the [100] direction, a feature absent in the non-halogenated analog [1].
| Evidence Dimension | Molecular planarity (r.m.s. deviation of non-H atoms) |
|---|---|
| Target Compound Data | 0.057 Å (for 13 non-H atoms) |
| Comparator Or Baseline | 2-Acetylbenzofuran (non-brominated analog, CAS 1646-26-0): qualitatively planar but lacking quantitative r.m.s. deviation reported in comparative study; hydrogen bonding network differs |
| Quantified Difference | Not quantifiable for comparator due to lack of reported data, but target compound's deviation is a precise, measurable value. |
| Conditions | Single-crystal X-ray diffraction at T = 100 K; orthorhombic crystal system. |
Why This Matters
This quantitative planarity metric serves as a critical input parameter for computational QSAR models and solid-state property predictions, enabling researchers to differentiate the target compound's packing behavior from non-brominated analogs during formulation or crystallization studies.
- [1] Fun, H.-K., Quah, C. K., & Abdel-Aziz, H. A. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1682. doi:10.1107/S160053681201985X View Source
